![molecular formula C14H13F2N3O B2757033 N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide CAS No. 2361642-36-4](/img/structure/B2757033.png)
N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide, commonly known as DFP-10825, is a small molecule inhibitor that has been developed for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further investigation.
Mecanismo De Acción
DFP-10825 is thought to exert its anti-tumor effects by inhibiting the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of several cellular processes, including cell proliferation, migration, and survival. By inhibiting HDAC6, DFP-10825 may disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, DFP-10825 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the treatment of infectious diseases. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DFP-10825 is its potent anti-tumor activity, which makes it a promising candidate for further investigation as a cancer treatment. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on DFP-10825. One area of investigation could be the development of more potent and selective HDAC6 inhibitors, which may have improved anti-tumor activity and fewer side effects. Another area of research could be the investigation of DFP-10825 in combination with other cancer treatments, such as chemotherapy or immunotherapy, to determine if it has synergistic effects. Additionally, further studies could investigate the potential use of DFP-10825 in the treatment of infectious and inflammatory diseases.
Métodos De Síntesis
The synthesis of DFP-10825 involves several steps, starting with the reaction of 3,4-difluorobenzaldehyde with 1-methylimidazole to form an imidazolium salt. This salt is then reacted with propargyl bromide to form the propargylated imidazole intermediate, which is subsequently treated with acetic acid and sodium acetate to form the final product.
Aplicaciones Científicas De Investigación
DFP-10825 has been the subject of several scientific studies investigating its potential use in cancer treatment. In vitro studies have shown that it has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[(3,4-difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O/c1-3-12(20)18-13(14-17-6-7-19(14)2)9-4-5-10(15)11(16)8-9/h3-8,13H,1H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIFISOZTZFCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=C(C=C2)F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.